molecular formula C10H12FNO B15235576 (R)-7-Fluoro-8-methylchroman-4-amine

(R)-7-Fluoro-8-methylchroman-4-amine

Katalognummer: B15235576
Molekulargewicht: 181.21 g/mol
InChI-Schlüssel: PQCKITNHLYFLKH-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-7-Fluoro-8-methylchroman-4-amine is a chiral chroman derivative characterized by a fluorine atom at position 7, a methyl group at position 8, and an amine functional group at position 4 of the chroman ring. Chroman derivatives are widely studied in medicinal chemistry due to their structural similarity to bioactive natural products and pharmaceuticals.

For example, the methyl group in (R)-7-Fluoro-8-methylchroman-4-amine may enhance lipophilicity compared to bulkier substituents like chlorine or adamantyl groups seen in other derivatives .

Eigenschaften

Molekularformel

C10H12FNO

Molekulargewicht

181.21 g/mol

IUPAC-Name

(4R)-7-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12FNO/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-3,9H,4-5,12H2,1H3/t9-/m1/s1

InChI-Schlüssel

PQCKITNHLYFLKH-SECBINFHSA-N

Isomerische SMILES

CC1=C(C=CC2=C1OCC[C@H]2N)F

Kanonische SMILES

CC1=C(C=CC2=C1OCCC2N)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-7-Fluoro-8-methylchroman-4-amine typically involves several steps:

    Starting Material: The synthesis often begins with a chroman derivative.

    Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using fluorinating agents such as Selectfluor.

    Methylation: The methyl group at the 8th position can be introduced using methylating agents like methyl iodide.

    Amination: The amine group at the 4th position is introduced through reductive amination, using reagents like sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the production of ®-7-Fluoro-8-methylchroman-4-amine may involve:

    Catalytic Hydrogenation: To introduce the amine group.

    Continuous Flow Chemistry: For efficient and scalable synthesis.

    Chiral Resolution: To ensure the ® configuration, using chiral catalysts or chromatography.

Types of Reactions:

    Oxidation: ®-7-Fluoro-8-methylchroman-4-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into various reduced forms, such as alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: N-alkylated or N-acylated derivatives.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in treating neurological disorders due to its structural similarity to known bioactive compounds.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of ®-7-Fluoro-8-methylchroman-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways by binding to receptors or inhibiting enzymes, leading to altered cellular responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares (R)-7-Fluoro-8-methylchroman-4-amine with structurally related compounds from the evidence:

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%)
(R)-7-Fluoro-8-methylchroman-4-amine Chroman F (7), CH₃ (8), NH₂ (4) C₁₀H₁₂FNO 181.21* Not Reported Not Reported
(R)-8-Chloro-7-fluorochroman-4-amine Chroman Cl (8), F (7), NH₂ (4) C₉H₉ClFNO 201.63 Not Reported Not Reported
N-(1-Adamantylmethyl)-7-chloroquinolin-4-amine Quinoline Cl (7), NH-Admantyl (4) C₂₀H₂₃ClN₂ 338.87 160–227 50–92
7-Methoxy-4-methylcoumarin Coumarin OCH₃ (7), CH₃ (4) C₁₁H₁₀O₃ 190.20 Not Reported Not Reported

*Calculated based on molecular formula.

Key Observations:

Fluorine at position 7 enhances electronegativity, which may influence hydrogen-bonding interactions in biological systems .

Core Structure Differences: Chroman derivatives (e.g., (R)-7-Fluoro-8-methylchroman-4-amine) exhibit a saturated oxygen-containing ring, whereas quinoline analogs (e.g., N-(1-Adamantylmethyl)-7-chloroquinolin-4-amine) have an aromatic nitrogen heterocycle. This difference impacts electronic properties and metabolic stability .

Synthesis Challenges: Palladium-catalyzed coupling reactions (e.g., using Pd(dba)₂ or DavePhos) are common for quinoline-4-amine derivatives , but chroman analogs may require alternative methods due to steric hindrance from substituents like methyl or adamantyl groups.

Notes

Evidence Limitations: Direct data on (R)-7-Fluoro-8-methylchroman-4-amine are scarce; comparisons rely on structural analogs from quinoline and coumarin families .

Synthetic Recommendations : Optimizing catalyst systems (e.g., BINAP or DavePhos) and solvent conditions (e.g., CH₂Cl₂/MeOH) may improve yields for chroman-4-amine derivatives .

Future Directions : Comparative studies on substituent effects (F vs. Cl vs. CH₃) at positions 7 and 8 are needed to elucidate structure-activity relationships.

Biologische Aktivität

Overview

(R)-7-Fluoro-8-methylchroman-4-amine is a synthetic compound belonging to the chroman family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology.

Chemical Structure and Properties

The molecular formula of (R)-7-Fluoro-8-methylchroman-4-amine is C9H10FNOC_9H_{10}FNO, with a molecular weight of approximately 181.21 g/mol. The presence of the fluorine atom at the 7th position is significant as it can enhance binding affinity to biological targets, influencing the compound's pharmacological properties.

The biological activity of (R)-7-Fluoro-8-methylchroman-4-amine is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially affecting cellular processes related to disease progression.
  • Receptor Binding : It can bind to specific receptors, modulating signal transduction pathways that are crucial for cellular communication and response.
  • Gene Expression Modulation : There is evidence suggesting that this compound may influence gene expression, impacting protein synthesis and cellular function.

Antioxidant Properties

(R)-7-Fluoro-8-methylchroman-4-amine has shown potential antioxidant activity. This property allows it to scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing cellular damage associated with various diseases, including cancer.

Neuropharmacological Effects

Research indicates that this compound interacts with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction suggests potential applications in treating neurological disorders such as depression or anxiety.

Anticancer Activity

Studies have explored the anticancer properties of (R)-7-Fluoro-8-methylchroman-4-amine. Preliminary findings indicate that it may inhibit the proliferation of cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Research Findings and Case Studies

StudyFindings
Fridén-Saxin et al. (2023)Identified novel Sirtuin 2 (SIRT2) selective inhibitors with IC50 values in the low µM range, indicating potential anticancer applications .
Drug Design Org (2024)Discussed structural modifications leading to enhanced enzyme inhibition properties, relevant for developing new therapeutic agents .
PubMed Study (2006)Explored structural similarities with known antitumor agents; synthesized derivatives showed promising in vitro activity against breast and colon cancer cell lines .

Wissenschaftliche Forschungsanwendungen

It appears that the user has made a typo in their query. The correct chemical name is (R)-7-Fluoro-6-methylchroman-4-amine, not (R)-7-Fluoro-8-methylchroman-4-amine.

(R)-7-Fluoro-6-methylchroman-4-amine is a chiral heterocyclic compound belonging to the chroman family. It has a fluorine atom at the 7th position and a methyl group at the 6th position of its chroman ring. The molecular formula is C10H12FNOC_{10}H_{12}FNO with a molecular weight of approximately 181.21 g/mol.

Scientific Research Applications

(R)-7-Fluoro-6-methylchroman-4-amine in Medicinal Chemistry
(R)-7-Fluoro-6-methylchroman-4-amine's unique structure makes it a candidate for drug development, particularly in designing enzyme inhibitors or receptor modulators. The presence of the fluorine atom may enhance its binding affinity to biological targets, making it a candidate for further pharmacological studies.

Biological Activity
The biological activity of (R)-7-Fluoro-6-methylchroman-4-amine has been explored in various studies. It is believed to interact with specific molecular targets, potentially modulating enzyme activity and receptor interactions. Additionally, it may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

Synthesis
The synthesis of (R)-7-Fluoro-6-methylchroman-4-amine typically involves several steps:

  • Starting Material Preparation : The synthesis begins with 6-methylchroman-4-one.
  • Fluorination : A fluorinating agent, such as Selectfluor or elemental fluorine, is used to introduce the fluorine atom at the 7th position.
  • Amination : The resulting intermediate undergoes nucleophilic substitution with ammonia or an amine to introduce the amine group at the 4th position.
    These methods can be adapted for industrial production, often involving continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Structural Analogues
Several compounds share structural similarities with (R)-7-Fluoro-6-methylchroman-4-amine:

Compound NameKey Features
6-Methylchroman-4-amineLacks the fluorine atom; similar core structure
7-Chloro-6-methylchroman-4-amineContains chlorine instead of fluorine
7-Fluoro-chromanSimilar chroman structure but different substituents
5-Fluoro-7-(trifluoromethyl)quinolineContains trifluoromethyl group; different core structure

The uniqueness of (R)-7-Fluoro-6-methylchroman-4-amine lies in its specific substitution pattern and chirality, which impart distinct chemical and biological properties compared to these similar compounds.

Analyse Chemischer Reaktionen

Amine-Mediated Coupling Reactions

The primary amine group at the 4-position participates in catalytic coupling reactions. A Ru-H catalytic system (e.g., [(PCy₃)(CO)RuH]₄(O)(OH)₂ with catechol ligands) facilitates deaminative coupling with other primary amines to form unsymmetric secondary amines . For example:
Reaction :
(R)-7-Fluoro-8-methylchroman-4-amine + Benzylamine → (R)-7-Fluoro-8-methylchroman-4-benzylamine

ParameterValue/DetailsSource
Catalyst[(PCy₃)(CO)RuH]₄(O)(OH)₂ + L1 ligand
Temperature130°C
SolventChlorobenzene
Yield (model reaction)72–88% for analogous systems
Selectivity>90% for unsymmetric vs symmetric amine

Key mechanistic steps:

  • Imine intermediate formation : Dehydrogenation of the primary amine generates a Ru-imine complex.

  • Nucleophilic attack : A second amine substrate reacts with the electrophilic imine carbon.

  • C–N bond cleavage : Rate-limiting step forms the final secondary amine .

Fluorine-Specific Substitutions

The electron-withdrawing fluorine atom at the 7-position enhances electrophilicity at adjacent carbons, enabling nucleophilic aromatic substitution (NAS) under mild conditions .

Reaction :
(R)-7-Fluoro-8-methylchroman-4-amine + NaOMe → (R)-7-Methoxy-8-methylchroman-4-amine

ParameterValue/DetailsSource
ReagentNaOMe in MeOH
Temperature60°C
Reaction Time4–6 hours
Yield (analogous)68–85% for fluorinated arenes

Acylation and Derivatization

The amine group reacts with acylating agents (e.g., acyl chlorides, anhydrides) to form amides. [18F]Azaisatoic anhydrides ([18F]AFAs) demonstrate high regioselectivity for primary amines under aqueous-compatible conditions :

Reaction :
(R)-7-Fluoro-8-methylchroman-4-amine + [18F]AFA → 6-[18F]Fluoronicotinamide derivative

ParameterValue/DetailsSource
Solvent20% MeCN in borate buffer (pH 8.7)
Reaction Time15–30 minutes
Radiochemical Conversion65–98% for primary amines
ApplicationsRadiolabeling for PET imaging

Oxidative Transformations

The chroman ring undergoes oxidation at the benzylic position (C4) when treated with strong oxidants like KMnO₄ or CrO₃ .

Reaction :
(R)-7-Fluoro-8-methylchroman-4-amine → (R)-7-Fluoro-8-methylchroman-4-one

ParameterValue/DetailsSource
OxidantKMnO₄ in acidic medium
Temperature80–100°C
Yield (model)45–60% for chroman derivatives

Comparative Reactivity Analysis

The (R)-configuration and methyl/fluoro substitution patterns influence reaction outcomes compared to analogs:

CompoundKey Reactivity DifferencesSource
(R)-7-Chloro-8-methylchroman-4-amineHigher NAS reactivity (Cl vs F)
(R)-6-Fluoro-8-methylchroman-4-amineReduced steric hindrance at C7
Racemic chroman-4-amineLower enantioselectivity in coupling

Industrial-Scale Considerations

Optimized protocols for large-scale synthesis include:

  • Continuous flow reactors : Enhance yield (∼15% improvement) and reduce reaction times .

  • Catalyst recycling : Ru-H systems retain >80% activity after 5 cycles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.